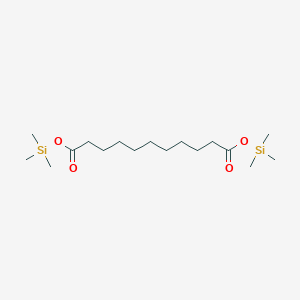
Carbendazim-d4
説明
Carbendazim-d4 is a deuterium-labeled version of Carbendazim . It is a broad-spectrum benzimidazole fungicide and is used as a reference material in infectious disease research and analytical standards . It has a molecular formula of C9 2H4 H5 N3 O2 and a molecular weight of 195.21 .
Synthesis Analysis
In a study, a molecularly imprinted nano-size polymer was synthesized and combined with multiwalled carbon nanotubes to detect carbendazim in various samples . This combination showed a significant increase in peak current in electrocatalytic activity on electrochemical detection of carbendazim .
Molecular Structure Analysis
Carbendazim-d4 has a neat product format . The parent compound, Carbendazim, has a molecular formula of C9H9N3O2 .
Chemical Reactions Analysis
Carbendazim has been analyzed using isotope dilution liquid chromatography/tandem mass spectrometry (ID-LC/MS/MS) technique . A study also used a modified carbon paste electrode as a voltametric sensor for carbendazim trace analysis .
Physical And Chemical Properties Analysis
Carbendazim is thermally stable, non-flammable, non-explosive, and non-oxidising . It is essentially insoluble in water .
科学的研究の応用
Agriculture and Forestry
Carbendazim is a systemic fungicide with wide applications for controlling fungal diseases in agriculture and forestry . It is used to treat various diseases in ornamentals, fruits, vegetables, medicinal herbs, and arable crops like cereals and oil seeds .
Veterinary Medicine
Carbendazim also finds use in veterinary medicines . However, the specific applications in this field are not detailed in the sources.
Soil Microbial Diversity
Carbendazim has been found to affect soil microbial diversity . The application of Trichoderma, a bio-fungicide, enhances the carbendazim removal and alleviates its effect on the microbial populations .
Environmental Toxicology
Carbendazim has been found to cause embryotoxicity, apoptosis, teratogenicity, infertility, hepatocellular dysfunction, endocrine-disrupting effects, disruption of haematological functions, mitotic spindle abnormalities, mutagenic and aneugenic effect . This makes it a subject of interest in environmental toxicology .
Biodegradation
Carbendazim undergoes partial to complete biodegradation in the soil and water by various microorganisms such as Azospirillum, Aeromonas, Alternaria, Bacillus, Brevibacillus, Nocardioides, Pseudomonas, Ralstonia, Rhodococcus, Sphingomonas, Streptomyces and Trichoderma . This is a significant area of research in environmental science and biotechnology .
Electroanalytical Chemistry
Carbendazim has been used in electroanalytical chemistry. For instance, surfactants have been used to increase the sensor’s response to carbendazim .
Pollution Monitoring
Carbendazim is a major pollutant detectable in food, soil, and water . Its detection in soil and reservoir sites is performed by spectroscopic, chromatographic, voltammetric, nanoparticles, carbon electrodes, and mass spectrometry . This makes it relevant in the field of environmental monitoring and pollution control .
作用機序
Target of Action
Carbendazim-d4 primarily targets tubulin proteins . These proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a vital role in cell division .
Mode of Action
Carbendazim-d4 binds to the tubulin proteins, disrupting the assembly of microtubules . This disruption affects the formation of spindles during cell division, leading to the malsegregation of chromosomes . This interaction with its targets results in changes at the cellular level, affecting the normal functioning of the cells .
Biochemical Pathways
The primary biochemical pathway affected by Carbendazim-d4 is the cell division process . By disrupting the assembly of microtubules, Carbendazim-d4 interferes with the normal progression of mitosis . This disruption can lead to cell death, particularly in rapidly dividing cells such as those found in fungi . The degradation of Carbendazim-d4 involves various microorganisms, including Azospirillum, Aeromonas, Alternaria, Bacillus, Brevibacillus, Nocardioides, Pseudomonas, Ralstonia, Rhodococcus, Sphingomonas, Streptomyces, and Trichoderma .
Pharmacokinetics
Carbendazim-d4 exhibits certain ADME (Absorption, Distribution, Metabolism, and Excretion) properties. After administration, it is quickly absorbed by the green plant tissue and roots . The overall plasma protein binding of Carbendazim ranges from 60 to 74% . The total percentage of administered Carbendazim eliminated in urine was 25.7%, and in feces 16.6% within 24 hours .
Result of Action
The result of Carbendazim-d4’s action at the molecular and cellular level is the disruption of normal cell division, leading to cell death . This makes it effective as a fungicide, as it can kill fungal cells by disrupting their growth and reproduction .
Action Environment
Carbendazim-d4’s action, efficacy, and stability can be influenced by environmental factors. It is moderately persistent in soil and can be very persistent in water systems under certain conditions . Therefore, the effectiveness of Carbendazim-d4 can vary depending on the specific environmental conditions it is used in .
Safety and Hazards
特性
IUPAC Name |
methyl N-(4,5,6,7-tetradeuterio-1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)12-8-10-6-4-2-3-5-7(6)11-8/h2-5H,1H3,(H2,10,11,12,13)/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFZGCMQGLPBSX-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)NC(=O)OC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442063 | |
| Record name | Carbendazim-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
291765-95-2 | |
| Record name | Carbendazim-d4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60442063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 291765-95-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-(3,4,6-tri-O-acetyl-1,2-dideoxy-alpha-D-glucopyrano)-[2,1-D]-2-oxazoline](/img/structure/B20324.png)












